- Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitorsEuropean Journal of Medicinal Chemistry, 2022, 228,,
Cas no 939-99-1 (4-Trifluoromethylbenzyl Chloride)
939-99-1 structure
4-Trifluoromethylbenzyl Chloride Properties
Names and Identifiers
-
- 1-(Chloromethyl)-4-(trifluoromethyl)benzene
- 4-(Trifluoromethoxy)benzylchloride
- 4-(Trifluoromethyl)benzyl chloride
- 4-Trifluoromethylbenzyl Chloride
- p-(Trifluoromethyl)benzyl Chloride
- 4-(Chloromethyl)benzotrifluoride
- α-Chloro-α',α',α'-trifluoro-p-xylene
- p-Xylene, a'-chloro-a,a,a-trifluoro- (7CI,8CI)
- a-Chloro-p-(trifluoromethyl)toluene
- p-Trifluoromethylbenzyl chloride
- 4-trifluoromethyl benzyl chloride
- Benzene, 1-(chloromethyl)-4-(trifluoromethyl)-
- alpha'-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
- PubChem4700
- KSC492S2R
- 4-trifluoromethylbenzylchloride
- 4-trifluoromethyl benzylchloride
- TIMTEC
- 1-(Chloromethyl)-4-(trifluoromethyl)benzene (ACI)
- p-Xylene, α′-chloro-α,α,α-trifluoro- (7CI, 8CI)
- p-(Trifluoromethyl)benzyl chloride
- α-Chloro-p-(trifluoromethyl)toluene
- EN300-15429
- alpha-Chloro-alpha,alpha,alpha-trifluoro-p-xylene
- 939-99-1
- NS00022893
- AC-9766
- 1-chloromethyl-4-trifluoromethylbenzene
- T2488
- A'-chloro-A,A,A-trifluoro-p-xylene
- 4-(trifluoromethyl) benzyl chloride
- A16129
- STK503681
- SCHEMBL676931
- 1-chloromethyl-4-trifluoromethyl benzene
- AKOS000118139
- 1-Chloromethyl-4-trifluoromethyl-benzene
- CCRIS 5110
- 4-(Trifluoromethyl)benzyl chloride, 98%
- alpha-Chloro-alpha',alpha',alpha'-trifluoro-p-xylene
- 4-trifluoromethyl-benzyl chloride
- DTXSID20239870
- PS-10650
- ALBB-006036
- MFCD00040772
- +Expand
-
- MFCD00040772
- MCHDHQVROPEJJT-UHFFFAOYSA-N
- 1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
- FC(C1C=CC(CCl)=CC=1)(F)F
- 511085
Computed Properties
- 194.011012g/mol
- 0
- 3.4
- 0
- 3
- 1
- 194.011012g/mol
- 194.011012g/mol
- 0Ų
- 12
- 136
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 3.44420
- 0.00000
- n20/D 1.464(lit.)
- 68°C/12mmHg(lit.)
- 19°C(lit.)
- Fahrenheit: 165.2 ° f
Celsius: 74 ° c - colorless liquid
- Insoluble in water, soluble in benzene, toluene and other organic solvents
- Lachrymatory
- 1.315 g/mL at 25 °C(lit.)
4-Trifluoromethylbenzyl Chloride Security Information
- GHS05
- 3
- 8
- S23-S26-S27-S36/37/39-S45
- III
- R34
- C
- UN 3265 8/PG 2
- H314-H335
- P261-P280-P305 + P351 + P338-P310
- dangerous
- Cold storage
- II
- 34-36/37
- Danger
- 8
4-Trifluoromethylbenzyl Chloride Customs Data
- 2903999090
-
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Trifluoromethylbenzyl Chloride Price
4-Trifluoromethylbenzyl Chloride Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 - 4 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Dimethylacetamide , Thionyl chloride Solvents: Dichloromethane ; cooled; 45 min, 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ; cooled
1.2 Reagents: Water Solvents: Dichloromethane ; cooled
Reference
- An efficient dimethylacetamide-promoted conversion of alcohols to alkyl chloridesYouji Huaxue, 2016, 36(1), 137-142,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Dichlorodiphenylmethane Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ; 1 h, rt
Reference
- Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-DichlorodiphenylmethaneOrganic Letters, 2018, 20(8), 2468-2471,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Thionyl chloride ; 0 °C; 5 min, 0 °C; 0 °C → 70 °C; 1 h, 70 °C
1.2 Reagents: Sodium bicarbonate ; basified
1.2 Reagents: Sodium bicarbonate ; basified
Reference
- Triazole derivative and its preparation method, application in preparation of pesticide for preventing or treating crop diseases or regulating plant growth, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , N-Hydroxyphthalimide Solvents: Acetonitrile ; 16 h, 80 °C
Reference
- N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimideOrganic & Biomolecular Chemistry, 2019, 17(13), 3403-3408,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether , 1,2-Dichloroethane ; 0 °C; 1 min, 0 °C; 24 h, reflux; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and CarbinolsOrganic Letters, 2023, 25(25), 4650-4655,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Cupric chloride Catalysts: Gallium chloride Solvents: 1,2-Dichloroethane ; 5 h, rt
Reference
- Gallium-Catalyzed Reductive Chlorination of Carboxylic Acids with Copper(II) ChlorideJournal of Organic Chemistry, 2014, 79(21), 10619-10623,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C → rt
Reference
- Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformatesOrganic Chemistry Frontiers, 2021, 8(12), 2944-2948,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 1 h, rt
Reference
- Cu-Catalyzed Suzuki-Miyaura reactions of primary and secondary benzyl halides with arylboronatesChemical Communications (Cambridge, 2014, 50(75), 11060-11062,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
Reference
- Structural development studies of PPARs ligands based on tyrosine scaffoldEuropean Journal of Medicinal Chemistry, 2015, 89, 817-825,
Synthetic Circuit 18
Reaction Conditions
Reference
- Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Reaction Conditions
Reference
- 4-Trifluoromethylbenzyl chloride: Preparation, kinetics and mechanism of its change into bis(4-trifluoromethylbenzyl) ether in alkaline dioxane-water mediaEgyptian Journal of Chemistry, 1994, 37(2), 123-30,
4-Trifluoromethylbenzyl Chloride Raw materials
- [4-(trifluoromethyl)phenyl]methanol
- 4-(Trifluoromethyl)benzoic acid
- 1-methyl-4-(trifluoromethyl)benzene
4-Trifluoromethylbenzyl Chloride Preparation Products
4-Trifluoromethylbenzyl Chloride Suppliers
Hubei Fangde New Material Co., Ltd
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A LA DING
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4-Trifluoromethylbenzyl Chloride Related Literature
-
Meghan G. Sullivan,Gregory E. Sokolow,Eric T. Jensen,Matthew R. Crawley,Samantha N. MacMillan,Timothy R. Cook Dalton Trans. 2023 52 338
-
László Szabó,Sari Imanishi,Naohiro Kawashima,Rina Hoshino,Kenji Takada,Daisuke Hirose,Takayuki Tsukegi,Kazuaki Ninomiya,Kenji Takahashi RSC Adv. 2018 8 22729
-
Jonathan D. Bell,John A. Murphy Chem. Soc. Rev. 2021 50 9540
939-99-1 (4-Trifluoromethylbenzyl Chloride) Related Products
- 98-17-9(3-(Trifluoromethyl)phenol)
- 368-53-6(5-(Trifluoromethyl)benzene-1,3-diamine)
- 328-74-5(3,5-Di(trifluoromethyl)aniline)
- 349-95-1((4-(Trifluoromethyl)phenyl)methanol)
- 88-17-5(2-(Trifluoromethyl)aniline)
- 328-73-4(1-Iodo-3,5-bis(trifluoromethyl)benzene)
- 349-75-7((3-(Trifluoromethyl)phenyl)methanol)
- 98-08-8((Trifluoromethyl)benzene)
- 98-16-8(3-(Trifluoromethyl)aniline)
- 349-58-6(3,5-Bis(trifluoromethyl)phenol)
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